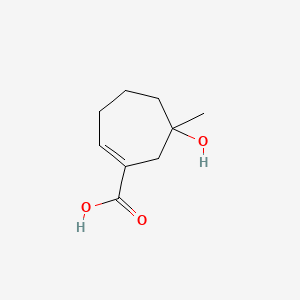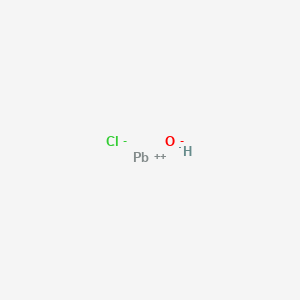![molecular formula C10H18N2O2 B579506 (NZ)-N-[(2Z)-2-hydroxyiminocyclodecylidene]hydroxylamine CAS No. 18486-81-2](/img/structure/B579506.png)
(NZ)-N-[(2Z)-2-hydroxyiminocyclodecylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-[(2Z)-2-hydroxyiminocyclodecylidene]hydroxylamine is an organic compound with the molecular formula C10H18N2O2 It is a derivative of 1,2-cyclodecanedione, where the two carbonyl groups are converted into oxime groups
Vorbereitungsmethoden
(NZ)-N-[(2Z)-2-hydroxyiminocyclodecylidene]hydroxylamine can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-cyclodecanedione with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. The reaction typically takes place in an aqueous solution, and the product is isolated through crystallization. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
(NZ)-N-[(2Z)-2-hydroxyiminocyclodecylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The oxime groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(NZ)-N-[(2Z)-2-hydroxyiminocyclodecylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals such as cobalt, iron, and nickel.
Biology: It is studied for its potential biological activity, including its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: It is used in the photometric detection of metal ions and as a precursor for the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1,2-cyclodecanedione dioxime involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes by sequestering the metal ions required for their function. The molecular targets and pathways involved depend on the specific metal ions and enzymes being studied.
Vergleich Mit ähnlichen Verbindungen
(NZ)-N-[(2Z)-2-hydroxyiminocyclodecylidene]hydroxylamine can be compared with other similar compounds such as:
1,2-Cyclohexanedione dioxime: A smaller ring analog with similar chelating properties.
1,2-Cyclooctanedione dioxime: An intermediate ring size analog with similar chemical reactivity.
1,2-Cyclododecanedione dioxime: A larger ring analog with potentially different steric and electronic properties. The uniqueness of 1,2-cyclodecanedione dioxime lies in its specific ring size, which can influence its chelating ability and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
18486-81-2 |
|---|---|
Molekularformel |
C10H18N2O2 |
Molekulargewicht |
198.266 |
IUPAC-Name |
N-(2-nitrosocyclodecen-1-yl)hydroxylamine |
InChI |
InChI=1S/C10H18N2O2/c13-11-9-7-5-3-1-2-4-6-8-10(9)12-14/h11,13H,1-8H2 |
InChI-Schlüssel |
PUSRVKALTUTXTR-UHFFFAOYSA-N |
SMILES |
C1CCCCC(=C(CCC1)NO)N=O |
Synonyme |
1,2-Cyclodecanedione dioxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


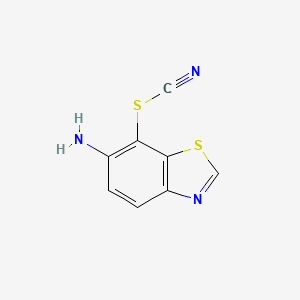

![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)

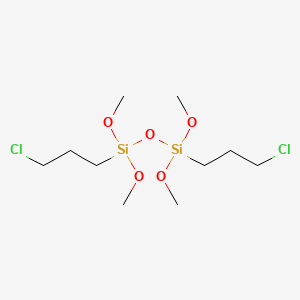
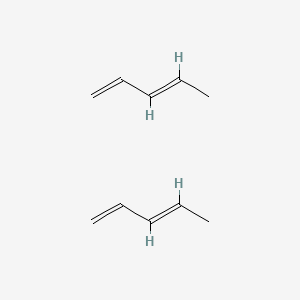
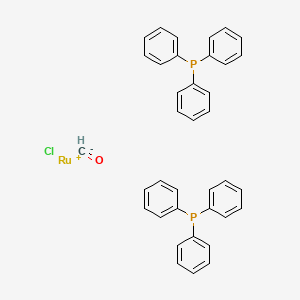
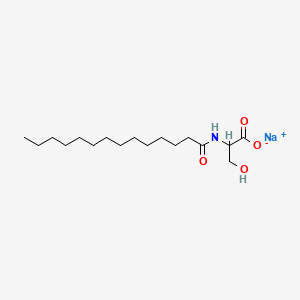
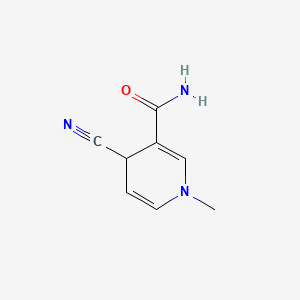
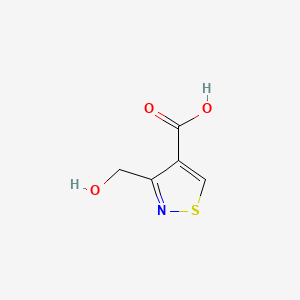
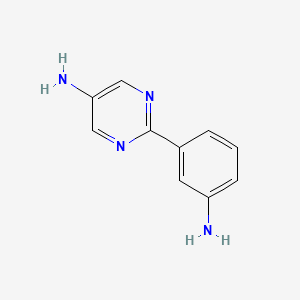
![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)
